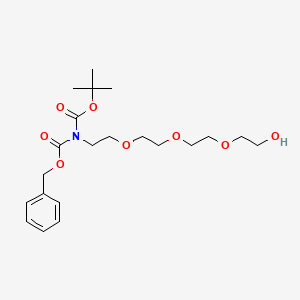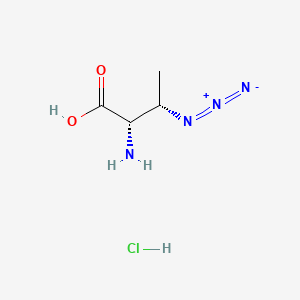
Boc,Z-AEEEE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyloxycarbonyl, Z-AEEE” is a derivative of amino acids, specifically designed for use in peptide synthesis. The “tert-Butyloxycarbonyl” group is a protecting group for amines, which is widely used in organic synthesis to protect the amino group from unwanted reactions. The “Z” in the name refers to the benzyloxycarbonyl group, another protecting group for amines. The “AEEE” part of the name indicates the specific amino acid sequence or structure involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “tert-Butyloxycarbonyl, Z-AEEE” typically involves the protection of the amino group using the “tert-Butyloxycarbonyl” group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
For the “Z” group protection, the amino acid is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of “tert-Butyloxycarbonyl, Z-AEEE” follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can remove the protecting groups, converting the compound back to its free amino acid form.
Substitution: The protected amino groups can participate in substitution reactions, where the protecting groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.
Major Products
The major products of these reactions include the deprotected amino acid, various substituted derivatives, and oxidized products like benzoic acid.
Scientific Research Applications
Chemistry
In chemistry, “tert-Butyloxycarbonyl, Z-AEEE” is used extensively in peptide synthesis. The protecting groups allow for selective reactions at specific sites, enabling the construction of complex peptide chains.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate relationships. The protected amino acids can be incorporated into peptides and proteins to investigate their structure and function.
Medicine
In medicine, “tert-Butyloxycarbonyl, Z-AEEE” is used in the development of peptide-based drugs. The protecting groups help in the synthesis of peptides that can act as therapeutic agents for various diseases.
Industry
In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. The protecting groups ensure the stability and purity of the peptides during the manufacturing process.
Mechanism of Action
The mechanism of action of “tert-Butyloxycarbonyl, Z-AEEE” involves the protection of amino groups, preventing unwanted reactions during peptide synthesis. The “tert-Butyloxycarbonyl” group is stable under basic conditions but can be removed under acidic conditions, while the “Z” group is stable under acidic conditions but can be removed by catalytic hydrogenation. This orthogonal protection strategy allows for selective deprotection and functionalization of peptides.
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy (Cbz) protected amino acids: Similar to “tert-Butyloxycarbonyl, Z-AEEE” but use the carbobenzoxy group for protection.
Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids: Use the fluorenylmethyloxycarbonyl group for protection, which is stable under basic conditions and can be removed by base treatment.
Uniqueness
“tert-Butyloxycarbonyl, Z-AEEE” is unique due to its dual protection strategy, allowing for selective deprotection under different conditions. This makes it highly versatile in peptide synthesis, enabling the construction of complex peptide structures with high precision.
Properties
IUPAC Name |
benzyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO8/c1-21(2,3)30-20(25)22(19(24)29-17-18-7-5-4-6-8-18)9-11-26-13-15-28-16-14-27-12-10-23/h4-8,23H,9-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNLAYPZKDWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)

